molecular formula C11H13NO B1601860 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 76693-04-4

4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1601860
CAS No.: 76693-04-4
M. Wt: 175.23 g/mol
InChI Key: HMOBRUPKXAKFHS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinoline core with two methyl groups at the 4-position and a ketone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminoacetophenone with acetone in the presence of a catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A derivative with a single methyl group at the 2-position.

    4-Methylquinoline: A derivative with a single methyl group at the 4-position.

Uniqueness

4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of two methyl groups at the 4-position and a ketone group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOBRUPKXAKFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557467
Record name 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76693-04-4
Record name 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aniline (7.26 g, 45.2 mmol) and 3-methylbut-2-enoyl chloride (53.2 g, 45.2 mmol) were heated in chloroform at reflux for 2 h. After cooling, the mixture was filtered. The filtrate was concentrated to dryness and dried under vacuum. The crude 3-methyl-but-2-enoic acid phenylamide (ca. 10 g) was dissolved in toluene (50 mL). This toluene solution was added to the stirred AlCl3 powder (27 g) portion-wise. After addition, the resulting dark brown solution was heated at 80° C. for 2.5 h. The warm slurry was poured carefully to stirred crashed ice. The resulting mixture was extracted with EtOAc (3×), washed with sat'd NaHCO3, H2O, brine, and dried over MgSO4. The residue was purified by silica gel flash chromatography (CH2Cl2, then EtOAc) to give 2.2 g of pure 1a and about 4-5 g of less pure portion 1a. LC-MS ESI 176 (M+H).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

AlCl3 (500 g, 3.8 mol) was carefully added to a suspension of 3-methyl-but-2-enoic acid phenylamide (105 g, 0.6 mol) in benzene (1000 mL). The reaction mixture was stirred at 80° C. overnight and poured into ice-water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (250 mL×3). The combined organic layers were washed with water (200 mL×2) and brine (200 mL), dried over Na2SO4 and concentrated to give 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (90 g, 86%).
Name
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 40 g (0.22 mol) of 3-methylcrotonoanilide, heated in the molten state at 130° C., was added 33.4 g (0.25 mol) of aluminum chloride, portionwise, over a 30 minute period. Heating was continued at 130° C. for a further 30 minutes, and then the temperature was lowered to 85° C. and a further 5 g (0.038 mol) of aluminum chloride was added. The temperature was maintained at 85° C. for 1 hour and then the reaction mixture was treated cautiously with 500 g of ice. The resulting mixture was extracted with ether and the ether extracts were dried (MgSO4) and evaporated in vacuo. The residue was chromatographed on silicic acid, eluting with ether:hexane (1:2), and the product containing fractions were combined and evaporated in vacuo. This afforded 23.7 g (59% yield) of the title compound, mp 111°-112° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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